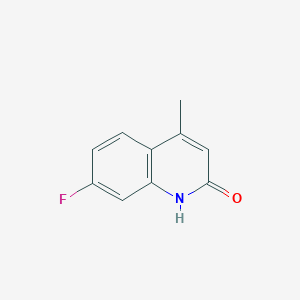

7-Fluoro-4-methylquinolin-2(1H)-one

描述

7-Fluoro-4-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 4th position on the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative, which is fluorinated at the 7th position.

Cyclization: The fluorinated aniline undergoes cyclization with a suitable reagent to form the quinoline ring.

Methylation: The resulting quinoline derivative is then methylated at the 4th position using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反应分析

Types of Reactions:

Oxidation: 7-Fluoro-4-methylquinolin-2(1H)-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinoline-2,4-dione derivatives.

Reduction: Formation of 7-fluoro-4-methylquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

科学研究应用

Chemistry

7-Fluoro-4-methylquinolin-2(1H)-one serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. It is employed in the preparation of various pharmaceuticals and agrochemicals due to its unique structural characteristics.

Biology

This compound is under investigation for its potential biological activities:

- Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or interfere with DNA replication, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Medicine

The therapeutic potential of this compound includes:

- Anti-inflammatory and Antiviral Applications: Studies are ongoing to evaluate its efficacy and safety in clinical settings.

- Antimalarial Activity: The compound has shown promise as a lead structure for antimalarial drugs, particularly against multidrug-resistant strains of Plasmodium falciparum. Its derivatives have been optimized for enhanced metabolic stability and efficacy .

Case Study 1: Antimicrobial Research

In a study assessing various quinolone derivatives, this compound demonstrated significant activity against resistant bacterial strains, highlighting its potential as a new antibiotic lead .

Case Study 2: Antimalarial Development

Research focused on optimizing derivatives of this compound led to promising candidates for malaria treatment, showing effective results in preclinical trials against Plasmodium falciparum. These studies emphasize the importance of structural modifications to enhance therapeutic efficacy and reduce resistance development .

作用机制

The mechanism of action of 7-Fluoro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

相似化合物的比较

7-Fluoroquinolin-2(1H)-one: Lacks the methyl group at the 4th position.

4-Methylquinolin-2(1H)-one: Lacks the fluorine atom at the 7th position.

Quinolin-2(1H)-one: Lacks both the fluorine atom and the methyl group.

Uniqueness: 7-Fluoro-4-methylquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets.

生物活性

Overview

7-Fluoro-4-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a fluorine atom at the 7th position and a methyl group at the 4th position of the quinoline ring. This unique structure enhances its biological activity, making it a subject of extensive research in medicinal chemistry, particularly for its potential as an antimicrobial and anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial cell wall synthesis and interfere with DNA replication, contributing to its effectiveness against various bacterial strains.

- Anticancer Activity : It induces apoptosis in cancer cells by targeting specific signaling pathways, which may include the inhibition of key enzymes involved in cell proliferation and survival .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized below:

| Bacteria | MIC (µmol/mL) | Control (Ampicillin) (µmol/mL) |

|---|---|---|

| Staphylococcus aureus | 0.07 | 0.27 |

| Escherichia coli | 0.14 | 0.26 |

These results indicate that the compound is nearly twice as effective as ampicillin against E. coli and significantly more effective against S. aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated across several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The growth inhibition data is presented in the following table:

| Cell Line | GI50 (µM) | Survival (%) at 15 µM |

|---|---|---|

| MCF-7 | 10 | 71 |

| PC-3 | 15 | 56 |

| MRC-5 (control) | >82 | >82 |

The compound exhibited selective cytotoxicity towards cancer cells while sparing normal human fetal lung fibroblast cells, indicating its potential for therapeutic applications .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Study : A study demonstrated that derivatives of quinoline compounds, including this compound, showed significant toxicity against human colorectal adenocarcinoma cell lines, suggesting a promising avenue for cancer treatment .

- Antimicrobial Study : Another investigation into the antibacterial properties of quinoline derivatives found that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a broad-spectrum antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoro-4-methylquinolin-2(1H)-one, considering yield and purity?

Methodological Answer:

- Condensation-Cyclization Approach : Use diethyl ethoxymethylene malonate as a starting reagent, followed by acid-mediated cyclization. Adjust reaction conditions (e.g., 125°C for 1 hour with acetic acid) to accommodate the fluorine substituent’s reactivity.

- Solid-Phase Synthesis : Employ anthranilates and bromoketones as key synthons (as demonstrated for related quinolinones) to improve regioselectivity and reduce side products .

- Purification : Utilize column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from methanol-water mixtures for high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to confirm fluorine substitution and methyl group positioning (e.g., chemical shifts typically between -110 to -120 ppm).

- FT-IR/Raman : Identify carbonyl (C=O) stretching vibrations (~1650–1680 cm) and fluorine-induced electronic effects on aromatic C-H bonds.

- X-ray Crystallography : Use SHELXL for refinement to resolve structural ambiguities, especially for hydrogen bonding and π-stacking interactions .

Q. How does fluorine substitution at the 7-position influence the electronic properties of the quinolinone core?

Methodological Answer:

- Electronegativity Effects : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, confirmed via Hammett substituent constants ().

- DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations to map molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs) .

- Experimental Validation : Compare -NMR chemical shifts of fluorinated vs. non-fluorinated analogs to quantify deshielding effects.

Advanced Research Questions

Q. What methodological approaches resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- High-Resolution Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals or low-quality data. Use the R metric to assess data merging quality .

- Disorder Modeling : For methyl or fluorine positional disorder, employ PART instructions and restrain displacement parameters (ADPs) to stabilize refinement.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How to design experiments to assess the impact of fluorination on bioactivity without commercial analogs?

Methodological Answer:

- Isosteric Replacement : Synthesize non-fluorinated (e.g., 7-H analog) and fluorine-substituted derivatives for direct comparison.

- SAR Studies : Use enzyme inhibition assays (e.g., malaria PfATP4 or bacterial topoisomerase II) to correlate fluorination with IC shifts. Reference antimalarial SAR frameworks for quinolinones .

- Metabolic Stability : Employ hepatic microsome assays to compare oxidative degradation rates between fluorinated and non-fluorinated analogs.

Q. What computational strategies predict the nonlinear optical (NLO) properties of fluorinated quinolinones?

Methodological Answer:

- DFT-Based Methods : Use CAM-B3LYP with aug-cc-pVDZ basis sets to calculate hyperpolarizability () and dipole moments.

- Solvent Effects : Include polarizable continuum models (PCM) for acetonitrile or DMSO to simulate experimental conditions.

- Validation : Compare computed values with experimental electric-field-induced second harmonic (EFISH) measurements .

Q. How to address discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

- Basis Set Optimization : Test 6-31G(d) vs. 6-311++G(3df,3pd) to balance accuracy and computational cost.

- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to account for overtones and combination bands.

- Scaling Factors : Use empirically derived scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to align computed frequencies with FT-IR/Raman data .

Q. What are best practices for synthesizing isotopically labeled analogs for metabolic studies?

Methodological Answer:

- Deuterium Labeling : Introduce at the methyl group via NaBD reduction of a ketone precursor.

- Isotopes : Hydrolyze ester intermediates with H_2$$^{18}\text{O} under acidic conditions to label the quinolinone carbonyl.

- Validation : Use high-resolution mass spectrometry (HRMS) and -NMR to confirm isotopic incorporation .

Q. How to analyze regioselectivity challenges in introducing substituents to the quinolinone framework?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., nitro or amino) at the 6-position to steer electrophilic substitution to the 7-fluoro site.

- Microwave-Assisted Synthesis : Optimize reaction time/temperature (e.g., 150°C for 30 minutes) to suppress side reactions during halogenation .

- Hammett Analysis : Quantify substituent effects on reaction rates using values from kinetic studies.

Q. What statistical methods are robust for analyzing structure-activity data in fluorinated heterocycles?

Methodological Answer:

- Multivariate Regression : Apply partial least squares (PLS) to correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Cluster Analysis : Use hierarchical clustering (Ward’s method) to group compounds by substituent patterns and activity profiles.

- Validation : Perform leave-one-out cross-validation (LOO-CV) to assess model robustness and avoid overfitting .

属性

IUPAC Name |

7-fluoro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDIVGVVLHVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。